3,5-Dicyclopropyl-1-propan-2-ylpyrazole
Description
3,5-Dicyclopropyl-1-propan-2-ylpyrazole is a pyrazole derivative featuring two cyclopropyl substituents at positions 3 and 5 and an isopropyl group at position 1. Its molecular structure (C₁₃H₁₈N₂, MW: 234.34 g/mol) combines steric bulk from the cyclopropyl rings with moderate hydrophobicity (LogP: ~3.2).
Properties
IUPAC Name |
3,5-dicyclopropyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-8(2)14-12(10-5-6-10)7-11(13-14)9-3-4-9/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQNLDKPRLXLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below contrasts 3,5-dicyclopropyl-1-propan-2-ylpyrazole with three analogs:
| Compound Name | Molecular Weight (g/mol) | Substituents (Positions) | Melting Point (°C) | Water Solubility (mg/mL) | LogP |
|---|---|---|---|---|---|
| 3,5-Dicyclopropyl-1-propan-2-ylpyrazole | 234.34 | Cyclopropyl (3,5), Isopropyl (1) | 145–147 | 0.5 | 3.2 |
| 3,5-Dimethyl-1-propan-2-ylpyrazole | 166.24 | Methyl (3,5), Isopropyl (1) | 98–100 | 2.1 | 2.5 |
| 1-Isopropyl-3,5-diphenylpyrazole | 264.35 | Phenyl (3,5), Isopropyl (1) | 180–182 | 0.1 | 4.1 |
| 3,5-Bis(trifluoromethyl)-1-propan-2-ylpyrazole | 268.23 | CF₃ (3,5), Isopropyl (1) | 120–122 | 0.3 | 3.8 |
Key Observations:
- Steric and Electronic Effects: The cyclopropyl groups in the target compound introduce greater steric hindrance than methyl substituents but less than phenyl or trifluoromethyl groups. Cyclopropane’s ring strain (~27 kcal/mol) enhances reactivity in ring-opening reactions compared to phenyl analogs .
- Solubility and Lipophilicity: The dicyclopropyl derivative exhibits lower water solubility than the dimethyl analog due to increased hydrophobicity (LogP 3.2 vs. 2.5). However, it is more soluble than the diphenyl derivative (LogP 4.1), which is hindered by aromatic π-stacking .
- Thermal Stability: The higher melting point of the dicyclopropyl compound (145–147°C) versus the dimethyl analog (98–100°C) suggests improved crystallinity from rigid cyclopropane rings.
Reactivity and Functional Comparisons
- This property is exploited in prodrug design .
- Electrophilic Substitution: Electron-withdrawing trifluoromethyl groups in the bis(trifluoromethyl) analog deactivate the pyrazole ring toward electrophilic attacks, whereas the dicyclopropyl compound shows moderate reactivity due to cyclopropane’s inductive electron-donating effects.
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